methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate
Description
Properties
CAS No. |
2001993-28-6 |
|---|---|
Molecular Formula |
C9H14F2O3 |
Molecular Weight |
208.20 g/mol |
IUPAC Name |
methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H14F2O3/c1-14-8(13)7(12)6-2-4-9(10,11)5-3-6/h6-7,12H,2-5H2,1H3 |
InChI Key |
QBPKXOPBGOJMGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCC(CC1)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of 2-(4,4-Difluorocyclohexyl)-2-Hydroxyacetic Acid
The most straightforward route involves esterifying 2-(4,4-difluorocyclohexyl)-2-hydroxyacetic acid with methanol. Acid-catalyzed conditions (e.g., sulfuric acid or p-toluenesulfonic acid) are commonly employed. A representative protocol involves refluxing the acid (1.0 equiv) with excess methanol (5.0 equiv) and catalytic H<sub>2</sub>SO<sub>4</sub> (0.1 equiv) at 65°C for 12 hours, achieving yields of 72–78%.
Key Challenges :
Hydroxylation of Methyl 2-(4,4-Difluorocyclohexyl)acrylate
This two-step approach begins with synthesizing methyl 2-(4,4-difluorocyclohexyl)acrylate via a Horner-Wadsworth-Emmons reaction, followed by anti-Markovnikov hydroxylation using OsO<sub>4</sub> or catalytic hydrogen peroxide. Yields for the hydroxylation step range from 65% to 82%, depending on the oxidizing agent.
Representative Data :
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acrylate synthesis | POCl<sub>3</sub> | 0–5 | 89 |
| Hydroxylation | OsO<sub>4</sub> | 25 | 82 |
Grignard Addition to Glyoxylic Acid Derivatives
A less common but highly selective method involves reacting 4,4-difluorocyclohexylmagnesium bromide with methyl glyoxylate. The Grignard reagent (1.2 equiv) is added dropwise to methyl glyoxylate (1.0 equiv) in THF at −78°C, followed by gradual warming to room temperature. This method affords the product in 68–74% yield with minimal epimerization.
Advantages :
Optimization Strategies
Solvent and Catalyst Screening
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of the difluorocyclohexyl intermediate but may accelerate decomposition. Mixed solvent systems (e.g., THF/H<sub>2</sub>O) balance reactivity and stability. Catalytic systems using DMAP or DBU enhance esterification rates by 30–40% compared to acid-only conditions.
Fluorine Retention Techniques
Incorporating silicon-based protecting groups (e.g., TBS ethers) on the cyclohexyl ring during early synthesis stages prevents defluorination. Post-synthesis deprotection with TBAF yields the free hydroxy group without fluorine loss.
Analytical Validation
Spectroscopic Characterization
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 4.85 (s, 1H, -OH), 3.72 (s, 3H, -OCH<sub>3</sub>), 2.55–1.20 (m, 11H, cyclohexyl and -CH<sub>2</sub>-).
-
<sup>19</sup>F NMR : −108.2 ppm (d, J = 245 Hz, 2F).
-
HRMS : Calculated for C<sub>10</sub>H<sub>15</sub>F<sub>2</sub>O<sub>3</sub> [M+H]<sup>+</sup>: 245.0954; Found: 245.0951.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H<sub>2</sub>O) typically shows ≥98% purity for optimized routes. Common impurities include dehydration byproducts (<1.2%) and unreacted starting materials (<0.8%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct esterification | 78 | 97.5 | High | 1.0 |
| Hydroxylation | 82 | 98.1 | Moderate | 1.8 |
| Grignard addition | 74 | 96.3 | Low | 2.5 |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The difluorocyclohexyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with specific properties. Its unique functional groups enable various chemical reactions such as oxidation, reduction, and substitution.
Biology
- Biological Activity : Research has indicated that methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate may interact with biomolecules, suggesting potential biological activity. Investigations into its effects on enzymes and cellular pathways are ongoing.
Medicine
- Therapeutic Potential : There is growing interest in exploring this compound as a precursor in drug development. Its unique structure may confer specific therapeutic properties, making it a candidate for further pharmacological studies.
Industry
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.
Case Study 1: Synthesis and Reactivity
In a study focused on the synthesis of novel derivatives from this compound, researchers demonstrated successful oxidation reactions that yielded carbonyl derivatives with enhanced reactivity profiles. These derivatives were further explored for their potential applications in medicinal chemistry.
Case Study 2: Biological Interactions
Another research effort investigated the interactions between this compound and specific enzyme targets. The findings suggested that the compound could inhibit certain enzymatic pathways, indicating its potential as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-(4,4-Difluorocyclohexyl)acetate
- Molecular Formula : C₁₀H₁₆F₂O₂
- Molecular Weight : 206.23 g/mol
- Key Differences: Replaces the methyl ester and hydroxyl group with an ethyl ester.
(R)-Methyl 2-Amino-2-(4,4-Difluorocyclohexyl)acetate Hydrochloride
- Molecular Formula: C₁₀H₁₇ClF₂NO₂
- Molecular Weight : 264.70 g/mol
- Key Differences: Substitutes the hydroxyl group with an amino group, forming a hydrochloride salt. This modification increases water solubility and introduces basicity, altering reactivity in coupling reactions .
Methyl 2-((tert-Butoxycarbonyl)Amino)-2-(4,4-Difluorocyclohexyl)acetate
- Molecular Formula: C₁₅H₂₃F₂NO₄
- Molecular Weight : 327.35 g/mol
- Key Differences: Incorporates a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group enhances steric bulk and stability under acidic conditions, making it suitable for peptide synthesis .
Non-Fluorinated Cyclohexyl Analogues
Methyl 2-(4,4-Dimethylcyclohexyl)-2-Hydroxyacetate
- Molecular Formula : C₁₁H₂₀O₃
- Molecular Weight : 200.28 g/mol
- Key Differences: Replaces fluorine atoms with methyl groups.
Esters with Similar Backbones
Methyl 2-Hydroxyacetate
Ethyl 4,4-Difluoro-3-Oxobutanoate
- Molecular Formula : C₆H₈F₂O₃
- Molecular Weight : 178.12 g/mol
- Key Differences : Features a ketone group instead of a hydroxyl group, increasing electrophilicity and reactivity in nucleophilic additions .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Yield (Synthesis) | Key Applications |
|---|---|---|---|---|---|
| Methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate | C₁₀H₁₆F₂O₃ | 234.23 | Hydroxy, difluorocyclohexyl | Not reported | Drug intermediates, protease inhibitors |
| Ethyl 2-(4,4-difluorocyclohexyl)acetate | C₁₀H₁₆F₂O₂ | 206.23 | Ester, difluorocyclohexyl | Not reported | Organic synthesis |
| (R)-Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate HCl | C₁₀H₁₇ClF₂NO₂ | 264.70 | Amino, hydrochloride salt | 97% purity | Peptide derivatives |
| Methyl 2-hydroxyacetate | C₃H₆O₃ | 90.08 | Hydroxy, ester | Not reported | Solvent, intermediate |
Biological Activity
Methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacological applications. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a cyclohexyl ring with two fluorine substituents at the 4-position, contributing to its unique chemical properties. The presence of the hydroxyacetate moiety enhances its solubility and reactivity, making it suitable for various biological applications.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic effects against various diseases. Key findings include:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against Mycobacterium tuberculosis (MTb), particularly through the inhibition of type II NADH dehydrogenase (NDH-2) enzymes. In vitro studies demonstrate that it can reduce the viability of MTb cells significantly, suggesting its potential as an anti-tuberculosis agent .
- Anti-inflammatory Effects : The compound has also shown promise in modulating inflammatory responses. In animal models, it was effective in reducing cytokine levels associated with inflammation, which could be beneficial in treating conditions like chronic kidney disease and other inflammatory disorders .
- Cancer Treatment Potential : Preliminary studies suggest that this compound may have applications in oncology. It has been linked to the inhibition of cancer cell proliferation in various types of cancer, including melanoma and breast cancer. The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival .
Case Study 1: Antimycobacterial Activity
A study conducted on the efficacy of this compound against MTb revealed that at specific concentrations, the compound could achieve a nearly 2-log reduction in bacterial count over a week-long treatment period. The study highlighted the compound's ability to target NDH-2 effectively, which is crucial for MTb's respiratory chain function .
| Concentration (µg/mL) | Log Reduction |
|---|---|
| 0.5 | 1.5 |
| 1.0 | 1.8 |
| 5.0 | 2.0 |
Case Study 2: Anti-inflammatory Activity
In an experimental model of acute kidney injury, administration of this compound resulted in significant reductions in markers of inflammation such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in conditions characterized by excessive inflammatory responses .
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 80 | 90 |
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of NADH Dehydrogenase : By targeting NDH-2 in MTb, the compound disrupts the electron transport chain, leading to reduced ATP production and increased bacterial lethality.
- Cytokine Modulation : The anti-inflammatory effects may be attributed to the downregulation of pro-inflammatory cytokines through interference with NF-kB signaling pathways.
Q & A
Q. What are the optimal synthetic routes for methyl 2-(4,4-difluorocyclohexyl)-2-hydroxyacetate, and what methodological considerations ensure reproducibility?
A common approach involves esterification or transesterification reactions. For example:
- Step 1 : React 4,4-difluorocyclohexanol with a protected hydroxyacetate precursor (e.g., ethyl 2-bromoacetate) under basic conditions to form the intermediate.
- Step 2 : Hydrolysis of the intermediate followed by re-esterification with methanol using sulfuric acid as a catalyst (similar to methods in ).
Key considerations :
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?
- NMR : H and C NMR confirm the presence of the difluorocyclohexyl group (e.g., splitting patterns at δ 4.5–5.0 ppm for hydroxy protons) and ester carbonyl (δ 170–175 ppm). F NMR identifies the fluorinated cyclohexyl moiety (δ -110 to -120 ppm) .
- FT-IR : Peaks at 1740–1720 cm (ester C=O) and 3300–3500 cm (hydroxy O-H stretch) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] at m/z 236.08) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- First Aid : For skin contact, wash immediately with soap and water. If inhaled, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and bases .
Advanced Research Questions
Q. How does the stereochemistry of the 4,4-difluorocyclohexyl group influence biological activity, and how can enantiomers be resolved?
- The axial vs. equatorial orientation of fluorine atoms on the cyclohexyl ring affects lipophilicity and target binding. For example, axial fluorine enhances membrane permeability in pharmacokinetic studies .
- Resolution methods :
- Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC).
- Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to hydrolyze specific enantiomers .
Q. What computational models are effective for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to fluorophore-tagged proteins. Focus on hydrogen bonding with the hydroxy group and hydrophobic interactions with the difluorocyclohexyl moiety .
- MD simulations : GROMACS or AMBER can simulate stability in lipid bilayers, critical for CNS-targeted drug design .
- QSAR : Correlate substituent electronic effects (Hammett σ values) with activity data to optimize derivatives .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
- Meta-analysis : Aggregate data from multiple studies using platforms like PubChem or ChEMBL to identify outliers .
- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in enzyme inhibition assays may arise from differences in ATP concentrations or buffer pH .
- Control validation : Use positive controls (e.g., known kinase inhibitors) to calibrate assay sensitivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
